5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines with diverse functional groups . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 5-Chloro-1H-pyrrolo[2,3-c]pyridine is 152.58 g/mol . The SMILES string representation of the molecule is Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a solid substance . It has a molecular weight of 152.58 g/mol . The topological polar surface area is 28.7 Ų .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Toja et al. (1986) in the field of heterocyclic chemistry explored the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, closely related to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. They reported antibacterial activity for one of the synthesized compounds, highlighting the potential pharmaceutical applications of these compounds (Toja et al., 1986).
Method for Synthesizing Heterocyclic Structures
Alekseyev et al. (2017) proposed a method for synthesizing previously unknown heterocyclic structures that include the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. Their approach, based on the Fischer reaction, allows for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various substituents, demonstrating the versatility of this chemical structure in synthesizing complex molecules (Alekseyev et al., 2017).
Application in Insecticide Synthesis
The study by Niu Wen-bo (2011) involved the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in creating chlor-antraniliprole, a new insecticide. This research signifies the role of similar compounds in developing agricultural chemicals (Niu Wen-bo, 2011).
Esterification of Carboxylic Acids
The work by Takimoto et al. (1981) on the esterification of carboxylic acids with alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, although not directly about 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, provides insights into the broader field of carboxylic acid chemistry and its potential applications (Takimoto et al., 1981).
Synthesis and Anti-Inflammatory Activity
Muchowski et al. (1985) synthesized 5-acryl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have a structural resemblance to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. They found these compounds to have significant anti-inflammatory and analgesic activities, suggesting possible medical applications of related structures (Muchowski et al., 1985).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRRMLODIKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660000 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
800401-68-7 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800401-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.